molecular formula C11H12N2O2 B8728880 N,N-Dimethyl-3-(4-nitrophenyl)prop-2-yn-1-amine CAS No. 104097-50-9

N,N-Dimethyl-3-(4-nitrophenyl)prop-2-yn-1-amine

Cat. No. B8728880
Key on ui cas rn: 104097-50-9
M. Wt: 204.22 g/mol
InChI Key: RLERYLSFSGSSTR-UHFFFAOYSA-N
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Patent
US06855710B2

Procedure details

190 ml (4.2 mmol) of dimethylamine dissolved in 2.5 ml of dichloromethane are added dropwise at 0° C. to a solution of 0.7 g (2.1 mmol) of 4-[3-(p-tolylsulphonyloxy)-prop-1-ynyl]-nitrobenzene in 10 ml of dichloromethane. The cooling is stopped and the mixture is stirred for 18 hours at ambient temperature. Then the reaction solution is washed with water and freed from solvent. The residue is chromatographed on silica gel (dichloromethane/methanol=10:1). The product is obtained as an oil.
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
4-[3-(p-tolylsulphonyloxy)-prop-1-ynyl]-nitrobenzene
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].C1(C)C=CC(S(O[CH2:14][C:15]#[C:16][C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=2)(=O)=O)=CC=1>ClCCl>[CH3:1][N:2]([CH3:3])[CH2:14][C:15]#[C:16][C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
190 mL
Type
reactant
Smiles
CNC
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
4-[3-(p-tolylsulphonyloxy)-prop-1-ynyl]-nitrobenzene
Quantity
0.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC#CC1=CC=C(C=C1)[N+](=O)[O-])C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Then the reaction solution is washed with water
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (dichloromethane/methanol=10:1)
CUSTOM
Type
CUSTOM
Details
The product is obtained as an oil

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CN(CC#CC1=CC=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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